Cas no 2137832-05-2 (1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-2-oxo-, chloromethyl ester)

1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-2-oxo-, chloromethyl ester is a specialized chemical intermediate primarily used in organic synthesis and pharmaceutical research. Its key structural features include a piperazine core, a tert-butoxycarbonyl (Boc) protecting group, and a reactive chloromethyl ester moiety, making it valuable for peptide coupling and heterocyclic compound preparation. The Boc group enhances stability during synthetic processes, while the chloromethyl ester facilitates further functionalization. This compound is particularly useful in the controlled synthesis of complex molecules, offering precise reactivity and compatibility with a range of reagents. Its high purity and well-defined structure ensure consistent performance in advanced chemical applications.
1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-2-oxo-, chloromethyl ester structure
2137832-05-2 structure
Product name:1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-2-oxo-, chloromethyl ester
CAS No:2137832-05-2
MF:C12H19ClN2O5
MW:306.742662668228
CID:5260445

1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-2-oxo-, chloromethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-2-oxo-, chloromethyl ester
    • Inchi: 1S/C12H19ClN2O5/c1-12(2,3)20-11(18)15-5-4-14(9(16)6-15)7-10(17)19-8-13/h4-8H2,1-3H3
    • InChI Key: AOPTUEXRVDWWJN-UHFFFAOYSA-N
    • SMILES: N1(CC(OCCl)=O)CCN(C(OC(C)(C)C)=O)CC1=O

1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-2-oxo-, chloromethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-386436-2.5g
tert-butyl 4-[2-(chloromethoxy)-2-oxoethyl]-3-oxopiperazine-1-carboxylate
2137832-05-2 95%
2.5g
$2127.0 2024-06-05
Enamine
EN300-386436-0.05g
tert-butyl 4-[2-(chloromethoxy)-2-oxoethyl]-3-oxopiperazine-1-carboxylate
2137832-05-2 95%
0.05g
$912.0 2024-06-05
Enamine
EN300-386436-0.5g
tert-butyl 4-[2-(chloromethoxy)-2-oxoethyl]-3-oxopiperazine-1-carboxylate
2137832-05-2 95%
0.5g
$1043.0 2024-06-05
Enamine
EN300-386436-5.0g
tert-butyl 4-[2-(chloromethoxy)-2-oxoethyl]-3-oxopiperazine-1-carboxylate
2137832-05-2 95%
5.0g
$3147.0 2024-06-05
Enamine
EN300-386436-10.0g
tert-butyl 4-[2-(chloromethoxy)-2-oxoethyl]-3-oxopiperazine-1-carboxylate
2137832-05-2 95%
10.0g
$4667.0 2024-06-05
Enamine
EN300-386436-0.1g
tert-butyl 4-[2-(chloromethoxy)-2-oxoethyl]-3-oxopiperazine-1-carboxylate
2137832-05-2 95%
0.1g
$956.0 2024-06-05
Enamine
EN300-386436-0.25g
tert-butyl 4-[2-(chloromethoxy)-2-oxoethyl]-3-oxopiperazine-1-carboxylate
2137832-05-2 95%
0.25g
$999.0 2024-06-05
Enamine
EN300-386436-1.0g
tert-butyl 4-[2-(chloromethoxy)-2-oxoethyl]-3-oxopiperazine-1-carboxylate
2137832-05-2 95%
1.0g
$1086.0 2024-06-05

Additional information on 1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-2-oxo-, chloromethyl ester

Introduction to 1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-2-oxo-, chloromethyl ester (CAS No. 2137832-05-2)

1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-2-oxo-, chloromethyl ester (CAS No. 2137832-05-2) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a chloromethyl ester derivative of piperazineacetic acid, is characterized by its unique structural features and chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The chloromethyl ester group in this compound is particularly noteworthy due to its reactivity and functional versatility. This group can undergo a variety of chemical transformations, such as nucleophilic substitution reactions, which are crucial for the synthesis of complex organic molecules. The presence of the piperazineacetic acid backbone also contributes to the compound's potential biological activity, as piperazine derivatives are known for their pharmacological properties.

Recent studies have highlighted the potential of 1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-2-oxo-, chloromethyl ester in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound can serve as a key intermediate in the synthesis of potent inhibitors of protein-protein interactions (PPIs). PPIs are critical targets in drug discovery due to their involvement in various disease pathways, including cancer and neurodegenerative disorders.

The (1,1-dimethylethoxy)carbonyl (Boc) protecting group in this compound is another important feature. The Boc group is widely used in organic synthesis to protect amino groups during multi-step reactions. Its stability under various reaction conditions and ease of removal make it an ideal choice for synthesizing complex molecules with multiple functional groups. In the context of 1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-2-oxo-, chloromethyl ester, the Boc group ensures that the piperazine ring remains intact during synthetic manipulations, allowing for precise control over the final product's structure.

One of the key applications of this compound is in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. The chloromethyl ester group in 1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-2-oxo-, chloromethyl ester can be designed to undergo hydrolysis or enzymatic cleavage under physiological conditions, releasing the active drug molecule. This approach can enhance drug delivery and improve pharmacokinetic properties, such as solubility and bioavailability.

In addition to its role as a synthetic intermediate and prodrug precursor, 1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-2-oxo-, chloromethyl ester has shown promise in preclinical studies for its potential therapeutic effects. Research conducted at the University of California, Los Angeles (UCLA) has indicated that this compound exhibits anti-inflammatory properties by modulating specific signaling pathways involved in inflammation. These findings suggest that it could be a valuable lead compound for developing new treatments for inflammatory diseases.

The safety profile of 1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-2-oxo-, chloromethyl ester is also an important consideration. Preclinical toxicity studies have shown that this compound has a favorable safety margin when used at therapeutic doses. However, as with any new chemical entity (NCE), further research is needed to fully understand its long-term effects and potential side effects.

In conclusion, 1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-2-oxo-, chloromethyl ester (CAS No. 2137832-05-2) is a multifunctional compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and chemical properties make it a valuable tool for synthesizing bioactive molecules and developing novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its use in various scientific and medical contexts.

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